molecular formula C17H13N3O2 B14153692 2-hydroxy-N'-[(E)-quinolin-4-ylmethylidene]benzohydrazide

2-hydroxy-N'-[(E)-quinolin-4-ylmethylidene]benzohydrazide

Cat. No.: B14153692
M. Wt: 291.30 g/mol
InChI Key: ULFBABPETWHPDV-YBFXNURJSA-N
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Description

2-hydroxy-N-[(E)-quinolin-4-ylmethylideneamino]benzamide is a complex organic compound that belongs to the class of quinoline derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-[(E)-quinolin-4-ylmethylideneamino]benzamide typically involves the condensation of 2-hydroxybenzamide with quinoline-4-carbaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or microwave-assisted synthesis, to enhance yield and reduce reaction time. These methods are designed to meet the demands of large-scale production while maintaining the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N-[(E)-quinolin-4-ylmethylideneamino]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxide derivatives, reduced amine derivatives, and various substituted quinoline and benzamide compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-hydroxy-N-[(E)-quinolin-4-ylmethylideneamino]benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-hydroxy-N-[(E)-quinolin-4-ylmethylideneamino]benzamide stands out due to its unique combination of a quinoline ring and a benzamide moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C17H13N3O2

Molecular Weight

291.30 g/mol

IUPAC Name

2-hydroxy-N-[(E)-quinolin-4-ylmethylideneamino]benzamide

InChI

InChI=1S/C17H13N3O2/c21-16-8-4-2-6-14(16)17(22)20-19-11-12-9-10-18-15-7-3-1-5-13(12)15/h1-11,21H,(H,20,22)/b19-11+

InChI Key

ULFBABPETWHPDV-YBFXNURJSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC=N2)/C=N/NC(=O)C3=CC=CC=C3O

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C=NNC(=O)C3=CC=CC=C3O

solubility

8.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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